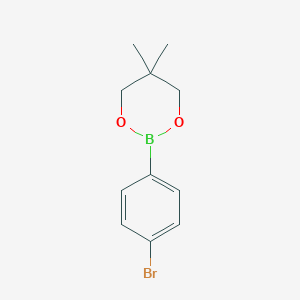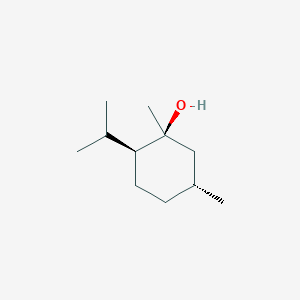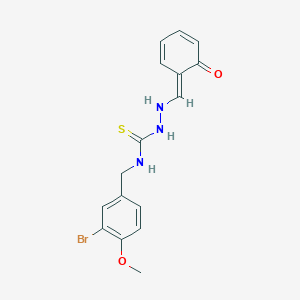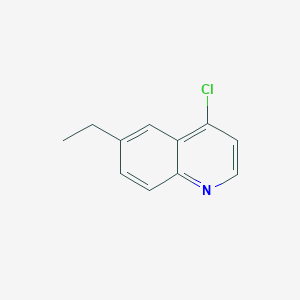![molecular formula C10H21NO4 B068868 Tert-butyl N-[(2R)-1,1-dimethoxypropan-2-yl]carbamate CAS No. 194094-87-6](/img/structure/B68868.png)
Tert-butyl N-[(2R)-1,1-dimethoxypropan-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[(2R)-1,1-dimethoxypropan-2-yl]carbamate, commonly known as tert-butyl carbamate, is a chemical compound that has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Applications De Recherche Scientifique
Tert-butyl carbamate has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, tert-butyl carbamate has been used as a protecting group for the synthesis of various pharmaceuticals such as carbamate prodrugs. In materials science, tert-butyl carbamate has been used as a building block for the synthesis of various polymers and dendrimers. In organic synthesis, tert-butyl carbamate has been used as a reagent for the synthesis of various organic compounds such as amides and ureas.
Mécanisme D'action
The mechanism of action of tert-butyl carbamate is not well understood. However, it is believed that tert-butyl carbamate acts as a protecting group by blocking the reactive sites of a molecule and protecting it from unwanted reactions. In medicinal chemistry, tert-butyl carbamate is used as a protecting group for the synthesis of various pharmaceuticals such as carbamate prodrugs. In organic synthesis, tert-butyl carbamate is used as a reagent for the synthesis of various organic compounds such as amides and ureas.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of tert-butyl carbamate are not well understood. However, it has been reported that tert-butyl carbamate is non-toxic and does not have any significant effects on the human body. In addition, tert-butyl carbamate is stable under various conditions and does not decompose easily.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using tert-butyl carbamate in lab experiments include its stability, non-toxicity, and ease of synthesis. In addition, tert-butyl carbamate can be easily removed from a molecule using mild conditions such as acid or base treatment. The limitations of using tert-butyl carbamate in lab experiments include its potential interference with other reactions and the need for additional steps for the removal of the protecting group.
Orientations Futures
There are several future directions for the research on tert-butyl carbamate. One potential direction is the development of new methods for the synthesis of tert-butyl carbamate that are more efficient and environmentally friendly. Another potential direction is the exploration of new applications of tert-butyl carbamate in various fields such as medicinal chemistry, materials science, and organic synthesis. Finally, the mechanism of action of tert-butyl carbamate needs to be further elucidated to better understand its potential applications.
Méthodes De Synthèse
Tert-butyl carbamate can be synthesized using various methods such as the reaction of tert-butyl isocyanate with alcohols or the reaction of tert-butyl amine with carbon dioxide. The most commonly used method for the synthesis of tert-butyl carbamate involves the reaction of tert-butyl isocyanate with 2,2-dimethoxypropane in the presence of a catalyst such as triethylamine. This reaction results in the formation of tert-butyl N-[(2R)-1,1-dimethoxypropan-2-yl]carbamate.
Propriétés
Numéro CAS |
194094-87-6 |
|---|---|
Nom du produit |
Tert-butyl N-[(2R)-1,1-dimethoxypropan-2-yl]carbamate |
Formule moléculaire |
C10H21NO4 |
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
tert-butyl N-[(2R)-1,1-dimethoxypropan-2-yl]carbamate |
InChI |
InChI=1S/C10H21NO4/c1-7(8(13-5)14-6)11-9(12)15-10(2,3)4/h7-8H,1-6H3,(H,11,12)/t7-/m1/s1 |
Clé InChI |
PKDBFOJAVKMLNU-SSDOTTSWSA-N |
SMILES isomérique |
C[C@H](C(OC)OC)NC(=O)OC(C)(C)C |
SMILES |
CC(C(OC)OC)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C(OC)OC)NC(=O)OC(C)(C)C |
Synonymes |
Carbamic acid, (2,2-dimethoxy-1-methylethyl)-, 1,1-dimethylethyl ester, (R)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B68790.png)




![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B68806.png)


![1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone](/img/structure/B68813.png)
![1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel-](/img/structure/B68816.png)

